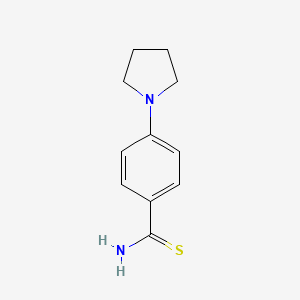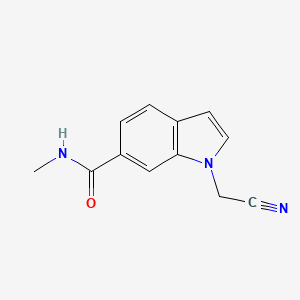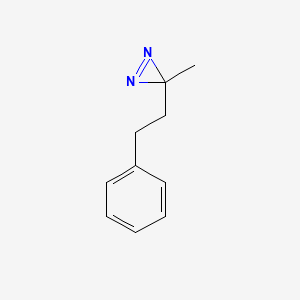
3-Methyl-3-phenethyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-3-(2-phenylethyl)-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
准备方法
The synthesis of 3-methyl-3-(2-phenylethyl)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with chloroform and a base, followed by cyclization to form the diazirine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-methyl-3-(2-phenylethyl)-3H-diazirine undergoes various chemical reactions, primarily driven by the formation of carbenes. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-methyl-3-(2-phenylethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The primary mechanism of action for 3-methyl-3-(2-phenylethyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
相似化合物的比较
3-methyl-3-(2-phenylethyl)-3H-diazirine can be compared with other diazirines and carbene-generating compounds. Similar compounds include:
3-phenyl-3H-diazirine: Lacks the methyl group, leading to different reactivity and stability.
3-methyl-3H-diazirine: Lacks the phenylethyl group, affecting its photochemical properties.
3-(2-phenylethyl)-3H-diazirine: Lacks the methyl group, resulting in different chemical behavior. The uniqueness of 3-methyl-3-(2-phenylethyl)-3H-diazirine lies in its specific substitution pattern, which influences its reactivity, stability, and applications in various fields.
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
3-methyl-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C10H12N2/c1-10(11-12-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI 键 |
CHIMUENNWNLSMF-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


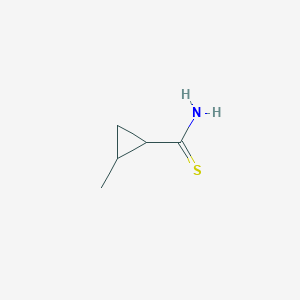
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

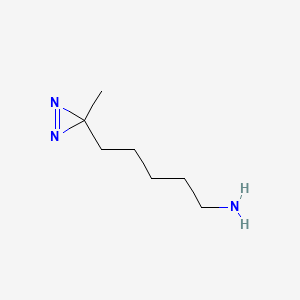
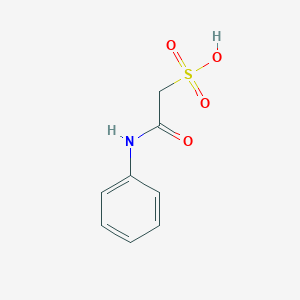
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
